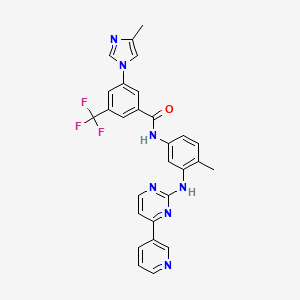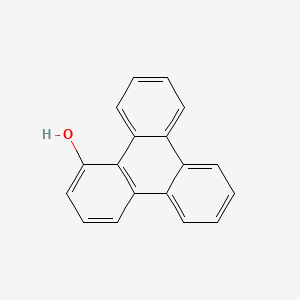
1-Triphenylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Triphenylenol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
准备方法
1-Triphenylenol can be synthesized through several methods. One common synthetic route involves the trimerization of benzyne, which can be trapped with a biphenyl derivative to form triphenylene . The hydroxylation of triphenylene can then be achieved using specific reagents and conditions to produce this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
1-Triphenylenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
科学研究应用
1-Triphenylenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and π-conjugation.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets and disrupt biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
作用机制
The mechanism of action of 1-Triphenylenol involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The compound’s planar structure and delocalized π-electron system enable it to interact with DNA, proteins, and other cellular components, potentially disrupting normal cellular processes and leading to therapeutic effects.
相似化合物的比较
1-Triphenylenol can be compared to other similar compounds, such as:
Triphenylene: The parent compound, which lacks the hydroxyl group, has similar aromatic properties but different reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, which has different electronic properties and reactivity.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to distinct chemical and physical properties.
This compound’s uniqueness lies in its hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding, making it a valuable compound for various applications.
属性
CAS 编号 |
76885-34-2 |
|---|---|
分子式 |
C18H12O |
分子量 |
244.3 g/mol |
IUPAC 名称 |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
InChI 键 |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


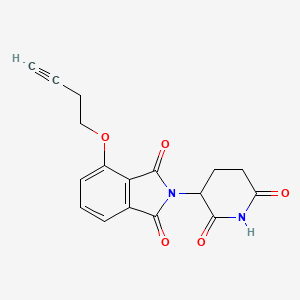
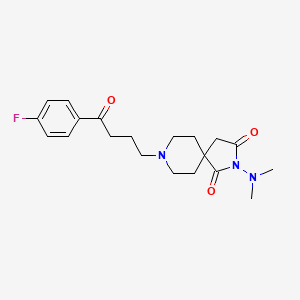
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
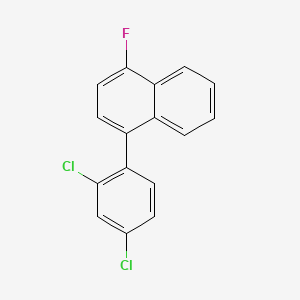
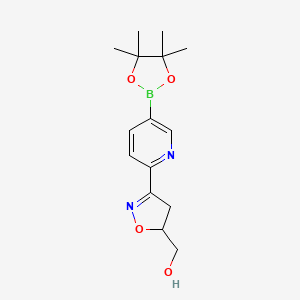


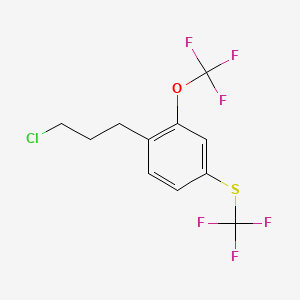
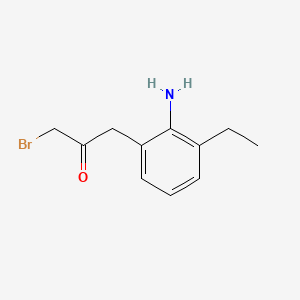

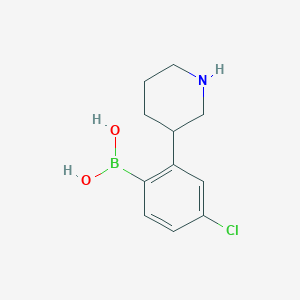
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
